N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a propoxy group at position 3, a propyl chain at position 1, and a carboxamide linkage to a 4,5-dihydrothiazole ring.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-6-17-9-10(12(16-17)19-7-4-2)11(18)15-13-14-5-8-20-13/h9H,3-8H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFCMFQQBMNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazole Derivatives
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Targets and Mode of Action
The targets and mode of action of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
Again, the specific biochemical pathways affected by a thiazole derivative would depend on the specific compound. Some thiazole derivatives have been found to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1.
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrazole moiety, and a carboxamide functional group. Its molecular formula is C12H16N4OS, which contributes to its diverse biological activities. The structural components are crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's thiazole and pyrazole components suggest potential antimicrobial properties. A study on related thiazole-pyrazole derivatives reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. Compounds were tested at concentrations around 40 µg/mL, showing promising results against strains such as E. coli and Aspergillus niger .
3. Enzyme Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit monoamine oxidase (MAO). Some derivatives exhibited high activity against both MAO-A and MAO-B isoforms, which are important targets in the treatment of neurodegenerative diseases .
4. Anticancer Potential
The compound's structural characteristics make it a candidate for anticancer research. Thiazole and pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. Studies have shown that certain derivatives can effectively target pathways involved in cell proliferation and survival .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, researchers synthesized several pyrazole derivatives and assessed their anti-inflammatory effects using carrageenan-induced edema models in mice. The most potent derivative demonstrated comparable efficacy to indomethacin, indicating the potential therapeutic application of such compounds in inflammatory diseases .
Case Study 2: Antimicrobial Screening
A series of thiazole-pyrazole derivatives were tested against multiple bacterial strains using the ALAMAR radiometric system. The results indicated that some compounds achieved more than 90% inhibition against Mycobacterium tuberculosis at low concentrations, highlighting their potential as novel antimicrobial agents .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole derivatives are widely studied due to their diverse pharmacological and material science applications. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s propyl and propoxy groups increase lipophilicity compared to halogenated aryl substituents in ’s compounds, which may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : The dihydrothiazole-carboxamide group in the target compound provides multiple hydrogen-bonding sites (N–H, C=O), contrasting with the aldehyde/ketone groups in ’s analogs. This could improve crystallinity or binding affinity in biological systems .
Crystallographic Insights
- Packing Patterns : Compounds in exhibit π-π stacking due to aromatic substituents, while the target compound’s alkyl chains and dihydrothiazole may favor van der Waals interactions or hydrogen-bonded networks .
- Software Tools : Structural refinements (e.g., SHELXL ) and Mercury CSD analyses are critical for comparing intermolecular interactions and void spaces in crystals.
Research Findings and Implications
- Thermal Stability : Alkyl chains (propoxy/propyl) may lower melting points compared to halogenated aryl groups, as seen in ’s analogs (mp >150°C vs. ~100–120°C estimated for the target compound).
- The dihydrothiazole moiety could modulate target selectivity compared to ’s aryl-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiazole derivatives can be synthesized by reacting cyanamide derivatives with α,β-unsaturated ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the dihydrothiazole ring . Alkylation of pyrazole precursors with propyl halides in the presence of triethylamine yields the propylpropoxy substituent . Characterization via ¹H NMR, IR, and ESI-MS is critical to confirm purity and structure .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments, such as the dihydrothiazole NH and pyrazole CH groups. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650 cm⁻¹ and NH stretches at ~3200 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves 3D structure and packing patterns, as demonstrated in pyrazoline analogs .
Advanced Research Questions
Q. How can molecular docking studies be optimized to evaluate the interaction of this compound with target enzymes like DHFR?
- Methodological Answer :
- Software Selection : Use AutoDock Vina or GOLD for flexible ligand docking. Reference studies on pyrazole-carbothioamide derivatives docked into human DHFR (PDB: 1KMS) show hydrogen bonding with key residues (e.g., Arg28, Asp21) .
- Parameter Optimization : Adjust grid box size to encompass the active site (e.g., 20 ų) and use Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare docking scores (e.g., ΔG values) with experimental IC₅₀ data to assess predictive accuracy .
Q. What strategies are effective in resolving discrepancies between computational docking scores and experimental bioactivity data?
- Methodological Answer :
- Solvent Effects : Re-dock using explicit solvent models (e.g., TIP3P water) to account for solvation entropy, which may explain overestimated in silico binding affinities .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., 100 ns runs) to assess stability of docked poses and identify transient interactions not captured in static docking .
- Metabolic Stability Assays : Test compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
Q. How can crystallographic tools like Mercury CSD 2.0 aid in analyzing the compound's structural properties?
- Methodological Answer :
- Packing Similarity Analysis : Compare crystal packing motifs (e.g., π-π stacking, hydrogen-bonding networks) with analogs to identify polymorphic tendencies .
- Void Visualization : Quantify free volume in the crystal lattice to predict solubility and stability .
- Intermolecular Interaction Maps : Generate heatmaps of hydrogen bonds and van der Waals contacts to rationalize differences in melting points or bioactivity across derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between in vitro and in silico models for this compound?
- Methodological Answer :
- Dose-Response Validation : Re-test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (e.g., MTT assays) to rule out cell-specific effects .
- Off-Target Screening : Employ proteome-wide docking or kinase profiling to identify unintended interactions that may explain unexpected toxicity .
- Structural Analog Comparison : Compare with structurally similar compounds (e.g., pyrazoline-carbothioamides) to isolate substituent effects on activity .
Experimental Design Considerations
Q. What controls are critical when evaluating the pharmacological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., methotrexate for DHFR assays) to validate assay conditions .
- Solvent Controls : Include DMSO/vehicle-only groups to rule out solvent interference (e.g., ≤1% v/v) .
- Blind Docking : Perform docking against unrelated proteins (e.g., carbonic anhydrase) to assess specificity of predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
